

# Improving the sensory profile of Menthyl anthranilate for flavor applications

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## Compound of Interest

Compound Name: Menthyl anthranilate

Cat. No.: B129310

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## Technical Support Center: Menthyl Anthranilate Sensory Profile Enhancement

Important Note for Researchers: The query specified "**Menthyl anthranilate**"; however, this compound is primarily utilized as a UV filter in sunscreen products.<sup>[1]</sup> The compound overwhelmingly used in flavor applications for its characteristic grape-like aroma is Methyl anthranilate.<sup>[2][3][4][5]</sup> This guide will focus on Methyl anthranilate to provide relevant and practical information for flavor application development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and flavor development professionals in improving the sensory profile of Methyl anthranilate for flavor applications.

## Frequently Asked Questions (FAQs)

Q1: What is the typical sensory profile of pure Methyl anthranilate?

Pure Methyl anthranilate is known for its potent, sweet, fruity aroma, most famously reminiscent of Concord grapes.<sup>[4][5]</sup> Its complex profile also includes floral notes like orange blossom, neroli, and jasmine, with some describing a hint of musk.<sup>[4][5][6]</sup> When tasted, it can have a musty, grape-like flavor that is sometimes described as more berry-like than grape.

Q2: What are the common off-notes associated with technical-grade Methyl anthranilate?

Off-notes in technical-grade Methyl anthranilate are typically due to impurities from its synthesis. These can manifest as harsh, chemical, or medicinal notes. Common impurities include unreacted starting materials like methyl anthranilate or byproducts such as N-methylantranilic acid and various dimers.[7]

Q3: How does concentration affect the perceived flavor of Methyl anthranilate?

Concentration dramatically impacts the sensory perception of Methyl anthranilate. At high levels, it can be overwhelmingly dominant and is responsible for the characteristic "artificial grape" flavor.[8] At lower, more subtle concentrations, it acts as a versatile flavor enhancer, capable of adding lift and brightness to a wide range of fruit profiles, including strawberry, blueberry, citrus, and mango, without imparting a distinct grape note.[4][8]

Q4: How does the application matrix (e.g., water, wine, beverage base) influence its sensory threshold?

The food or beverage matrix has a significant impact on the detection threshold of Methyl anthranilate. The presence of sugars, acids, ethanol, and other compounds can increase the concentration required for it to be perceived. For example, the detection threshold for Methyl anthranilate is significantly lower in water compared to a model wine system or actual wine.[9][10] This means a higher dosage may be needed in a complex beverage to achieve the same flavor impact as in a simpler system.

## Troubleshooting Guides

### Issue 1: Product exhibits harsh, chemical, or impure off-notes.

- **Potential Cause:** The primary cause of harsh off-notes is the presence of impurities from the synthesis process.[7] Incomplete reactions can leave starting materials, while side reactions can create unwanted byproducts.[7]
- **Troubleshooting Workflow:**

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Troubleshooting workflow for off-notes in Methyl anthranilate.

- Recommended Solutions:
  - Purity Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.
  - Purification: Based on the identified impurities, select an appropriate purification method. Common impurities and their removal methods are summarized in the table below.

Common Impurities in Synthesis	Likely Source	Recommended Removal Method
Methyl anthranilate	Incomplete N-methylation reaction	Fractional vacuum distillation, Column chromatography.[7]
N-methylantranilic acid	Hydrolysis of the methyl ester group	Acid-base extraction (wash with a mild base like sodium bicarbonate solution).[7]
Dimethyl N,N'-methylenediantranilate (dimer)	Side reaction during synthesis	Use of an acid catalyst during synthesis can prevent formation; Column chromatography may be effective for removal.[7]
Residual Solvents (e.g., methanol)	Incomplete removal after reaction	Evaporation under reduced pressure or high vacuum.[7]

## Issue 2: The grape flavor is perceived as overly "artificial" or "candy-like".

- Potential Cause: This is often a result of using too high a concentration of Methyl anthranilate in the flavor formulation.[8] The "foxy" note associated with Concord grapes is very potent and can easily dominate other, more subtle flavors.[11]
- Recommended Solutions:
  - Reduce Concentration: Systematically reduce the dosage in your application and re-evaluate the sensory profile.

- Use as a Supporting Note: Instead of using it as the primary grape character, employ Methyl anthranilate at much lower levels (see table below) to enhance other fruit notes like berry, melon, or tropical blends.<sup>[4]</sup> Its ability to enhance sweetness and add a floral undertone makes it a versatile tool.<sup>[4]</sup>
- Complex Formulations: Blend Methyl anthranilate with other esters (e.g., ethyl acetate, ethyl butyrate) and aroma chemicals to create a more rounded, natural-tasting fruit profile.

Flavor Application	Recommended Concentration (ppm)	Sensory Effect
Concord Grape	~10,000	Primary flavor character. <sup>[8]</sup>
Cherry (fruity style)	~6,000	Tempers and enhances fruity notes. <sup>[8]</sup>
Mandarin/Tangerine	100 - 400	Adds lift and brightens citrus profile. <sup>[8]</sup>
Strawberry/Blueberry	~300	Adds depth and enhances berry character. <sup>[8][12]</sup>
Peach/Apricot	50 - 100	Brightens stone fruit notes. <sup>[8]</sup>
Orange/Grapefruit	~20	Adds a subtle lift and fragrance. <sup>[8]</sup>
Mango/Passion Fruit	~5	Provides a hint of brightness. <sup>[8]</sup>

### Issue 3: Sensory impact is lost or altered after processing.

- Potential Cause: Methyl anthranilate may be unstable under certain processing conditions, such as high heat or extreme pH. It can also bind with other components in the food matrix, reducing its volatility and sensory impact.
- Recommended Solutions:

- **Stability Testing:** Conduct stability trials of your flavor formulation in the final application base under typical processing and storage conditions.
- **Process Optimization:** If degradation is observed, consider adding the flavor at a later stage of processing, if possible, to minimize heat exposure.
- **Encapsulation:** For applications involving harsh conditions like baking or extrusion, consider using an encapsulated form of Methyl anthranilate to protect it and control its release.

## Experimental Protocols

### Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities like N-methylantranilic acid from a crude Methyl anthranilate sample.

- **Methodology:**
  - **Dissolution:** Dissolve the crude Methyl anthranilate in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
  - **Base Wash:** Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. This will convert the acidic impurity (N-methylantranilic acid) into its water-soluble sodium salt.<sup>[7]</sup>
  - **Separation:** Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 2-3 times.
  - **Brine Wash:** Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
  - **Drying:** Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
  - **Solvent Removal:** Filter out the drying agent and remove the solvent using a rotary evaporator to yield the purified Methyl anthranilate.

- Analysis: Confirm purity using GC-MS.

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Workflow for Acid-Base Extraction Purification.

## Protocol 2: Sensory Evaluation using a Triangle Test

This protocol determines if a perceptible sensory difference exists between two samples (e.g., purified vs. unpurified Methyl anthranilate).

- Methodology:
  - Objective: To determine if the purification process resulted in a noticeable change in the sensory profile of Methyl anthranilate.
  - Panel: Assemble a panel of at least 15-20 trained sensory panelists.
  - Sample Preparation:
    - Prepare solutions of both the unpurified (Control) and purified (Test) samples at the same, pre-determined concentration in a neutral base (e.g., sugar water at 5% sucrose).[12] The concentration should be above the detection threshold but not overwhelmingly strong.[9][10]
    - Label samples with random 3-digit codes.[11]
  - Test Procedure:
    - Present each panelist with three samples: two are identical (e.g., two Controls) and one is different (e.g., one Test).[9] The order of presentation should be randomized for each panelist (AAB, ABA, BAA, etc.).
    - Instruct panelists to identify the "odd" or "different" sample.[9]
  - Data Analysis:
    - Tally the number of correct identifications.

- Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant (typically at  $p < 0.05$ ). A significant result indicates that a perceptible difference exists between the samples.

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